Entecavir-13C2,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Entecavir-13C2,15N is a stable isotope-labeled compound of entecavir, a guanosine nucleoside analogue. It is primarily used in research settings to study the pharmacokinetics and metabolic pathways of entecavir, which is an antiviral medication used to treat chronic hepatitis B virus infection . The isotopic labeling with carbon-13 and nitrogen-15 allows for precise tracking and identification in various scientific studies .
Preparation Methods
The synthesis of Entecavir-13C2,15N involves the incorporation of isotopic carbon-13 and nitrogen-15 into the molecular structure of entecavir. This process typically requires the use of specific isotopic sources and follows a series of chemical reactions to achieve the desired labeling . The industrial production methods for this compound are similar to those of entecavir, with additional steps to introduce the isotopic labels .
Chemical Reactions Analysis
Entecavir-13C2,15N, like its parent compound entecavir, undergoes various chemical reactions. These include:
Oxidation: Entecavir can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert entecavir into its reduced forms.
Substitution: Entecavir can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.
Scientific Research Applications
Entecavir-13C2,15N has a wide range of applications in scientific research:
Mechanism of Action
Entecavir-13C2,15N functions similarly to entecavir by inhibiting the hepatitis B virus polymerase. It competes with the natural substrate deoxyguanosine triphosphate, thereby inhibiting the three activities of the viral polymerase: base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA . This inhibition prevents the replication of the hepatitis B virus .
Comparison with Similar Compounds
Entecavir-13C2,15N is unique due to its isotopic labeling, which allows for precise tracking in research studies. Similar compounds include:
Entecavir: The parent compound without isotopic labeling, used primarily in clinical settings for treating hepatitis B.
Entecavir-d2: Another isotopically labeled variant, where deuterium is used instead of carbon-13 and nitrogen-15.
Other nucleoside analogues: Compounds like lamivudine and adefovir, which also inhibit hepatitis B virus polymerase but differ in their chemical structure and pharmacokinetic properties.
This compound stands out due to its specific isotopic labels, making it a valuable tool in detailed pharmacokinetic and metabolic studies.
Biological Activity
Entecavir-13C2,15N is a stable isotope-labeled derivative of entecavir, a potent antiviral agent primarily used in the treatment of chronic hepatitis B virus (HBV) infections. This compound incorporates carbon-13 and nitrogen-15 isotopes, which are utilized in various research applications, including pharmacokinetics and metabolic studies. This article explores the biological activity of this compound, focusing on its antiviral mechanisms, efficacy in clinical settings, and relevant research findings.
Overview of Entecavir
Entecavir is a nucleoside analog that inhibits HBV replication by competing with natural substrates for incorporation into viral DNA. It is recognized for its high potency and selectivity against HBV, making it a cornerstone in the management of chronic hepatitis B. The addition of stable isotopes in this compound allows for advanced tracking and analysis of the drug's behavior within biological systems.
Entecavir's mechanism involves several key pathways:
- Inhibition of Viral DNA Polymerase : Entecavir selectively inhibits HBV polymerase, preventing the synthesis of viral DNA.
- Reduction of Viral Load : Clinical studies have demonstrated significant reductions in serum HBV DNA levels among patients treated with entecavir.
- Resistance Profile : Compared to other antiviral agents like lamivudine and adefovir, entecavir has a lower propensity for developing resistance mutations.
Case Study Analysis
A randomized controlled trial (ETV-047) evaluated the efficacy of entecavir in comparison to lamivudine among nucleoside-naive patients with chronic hepatitis B. The study involved 137 participants who received varying doses of entecavir (0.01 mg, 0.1 mg, 0.5 mg) or lamivudine (100 mg) over 24 weeks. Key findings included:
- Dose-Response Relationship : The mean change from baseline in serum HBV DNA levels was significantly greater in patients receiving higher doses of entecavir:
- 0.01 mg: -3.11 log10 copies/ml
- 0.1 mg: -4.77 log10 copies/ml
- 0.5 mg: -5.16 log10 copies/ml
- Comparison with Lamivudine : The 0.5 mg dose of entecavir was superior to lamivudine (−5.16 vs. −4.29 log10 copies/ml; P = 0.007) .
Long-Term Efficacy
A multicenter cohort study involving 333 patients treated with entecavir monotherapy revealed sustained virological responses over time:
- At weeks 48, 96, and 144, virological response rates were observed at 48%, 76%, and 90% respectively among HBeAg-positive patients .
Pharmacokinetics and Metabolism
The incorporation of stable isotopes in this compound allows for detailed pharmacokinetic studies that elucidate its absorption, distribution, metabolism, and excretion (ADME). Research indicates that:
- Bioavailability : Entecavir exhibits high oral bioavailability and reaches peak plasma concentrations within hours post-administration.
- Metabolic Pathways : The labeled compound enables tracking through various metabolic pathways without altering the drug's pharmacological properties.
Safety Profile
Entecavir is generally well-tolerated among patients with chronic hepatitis B:
- Common adverse effects include headache and fatigue.
- Serious adverse events are rare but may include liver enzyme elevations .
Data Summary Table
Study | Population | Treatment Duration | Key Findings |
---|---|---|---|
ETV-047 | Nucleoside-naive CHB patients | 24 weeks | Significant reduction in HBV DNA levels; superior efficacy compared to lamivudine |
Long-term study | NA-naïve CHB patients | Up to 144 weeks | Sustained virological response rates increased over time |
Properties
Molecular Formula |
C12H15N5O3 |
---|---|
Molecular Weight |
280.26 g/mol |
IUPAC Name |
2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one |
InChI |
InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m0/s1/i10+1,11+1,14+1 |
InChI Key |
QDGZDCVAUDNJFG-MTGFINLASA-N |
Isomeric SMILES |
C=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=[15N]C3=[13C]2N=C(N[13C]3=O)N |
Canonical SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.